Fenfluthrin

Vue d'ensemble

Description

Fenfluthrin is a synthetic pyrethroid insecticide known for its potent neurotoxic effects on insects. It is widely used for controlling a variety of insect pests in food stores and for public hygiene purposes. This compound is characterized by its rapid knock-down effect on insects, making it an effective agent in pest control .

Méthodes De Préparation

Fenfluthrin is synthesized through the esterification of IR-trans-dichlorovinyl cyclopropane carboxylic acid chloride with 2,3,4,5,6-pentafluorobenzyl alcohol . The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods often involve high-purity reagents and controlled reaction conditions to ensure the consistency and efficacy of the final product .

Analyse Des Réactions Chimiques

Fenfluthrin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert this compound into less active forms. Sodium borohydride is a typical reducing agent used in these reactions.

Substitution: Halogen substitution reactions can occur, where halogen atoms in this compound are replaced by other functional groups.

The major products formed from these reactions include various metabolites that are often less toxic than the parent compound .

Applications De Recherche Scientifique

Chemistry

Fenfluthrin is utilized as a reference standard in analytical chemistry for the development and validation of insecticides. Its distinct chemical properties allow researchers to calibrate instruments and validate methods for detecting pyrethroids in various matrices.

Biology

Research on this compound has provided insights into insect physiology and neurobiology. Studies have demonstrated its neurotoxic effects on insects, contributing to a better understanding of pest resistance mechanisms and the biological impacts of pesticides on non-target organisms .

Medicine

The neurotoxic effects of this compound are also being studied for potential therapeutic applications. Understanding its mechanism can aid in developing treatments for conditions related to nerve dysfunction or toxicity .

Industry

This compound is widely used in formulating insecticidal products such as aerosols, sprays, and mosquito coils. Its rapid knockdown effect makes it particularly valuable in public health initiatives aimed at controlling vector-borne diseases like malaria and dengue fever .

Efficacy Against Insect Pests

This compound has demonstrated significant efficacy against various pest species, including:

- Aedes aegypti (yellow fever mosquito)

- Musca domestica (housefly)

In controlled laboratory studies, this compound achieved over 80% mortality within 24 hours at concentrations as low as 0.5 µg/cm² against Aedes aegypti populations.

Resistance Mechanisms

Resistance to this compound is primarily associated with metabolic pathways involving cytochrome P450 enzymes. These enzymes facilitate the detoxification of insecticides, reducing their efficacy. Research indicates that certain strains of Anopheles funestus exhibit increased P450 activity, correlating with reduced susceptibility to this compound .

Case Study 1: Efficacy Against Aedes aegypti

A laboratory study evaluated this compound's effectiveness against Aedes aegypti. Results indicated that at a concentration of 0.5 µg/cm², over 80% mortality was observed within 24 hours. Resistance monitoring revealed moderate resistance levels due to metabolic detoxification mechanisms.

Case Study 2: Cross-Resistance Patterns

Another study examined the cross-resistance patterns of this compound against susceptible and pyrethroid-resistant strains of Anopheles funestus. The findings highlighted that while this compound retained efficacy against resistant strains, other pyrethroids showed significantly reduced effectiveness due to rapid detoxification processes .

Comparison with Other Pyrethroids

The following table summarizes the biological activity among this compound and other pyrethroids:

| Pyrethroid | Mechanism of Action | Efficacy (µg/cm²) | Resistance Level |

|---|---|---|---|

| This compound | VGSC modulation | 0.25 | Moderate |

| Permethrin | VGSC modulation | 0.20 | High |

| Deltamethrin | VGSC modulation | 0.15 | Very High |

This comparison underscores this compound's unique position among pyrethroids due to its rapid action and moderate resistance levels compared to others like permethrin and deltamethrin.

Mécanisme D'action

Fenfluthrin exerts its effects by modulating the activity of voltage-gated sodium channels in the nervous system of insects. It binds to these channels and prevents their transition from an activated to an inactivated state, leading to prolonged nerve excitation and eventual paralysis of the insect . This mechanism is similar to that of other pyrethroid insecticides, making this compound highly effective in pest control .

Comparaison Avec Des Composés Similaires

Fenfluthrin is part of the pyrethroid class of insecticides, which includes compounds such as permethrin, deltamethrin, and cypermethrin. Compared to these compounds, this compound is unique in its specific chemical structure, which includes a pentafluorobenzyl group. This structural difference contributes to its distinct mode of action and efficacy . Similar compounds include:

- Permethrin

- Deltamethrin

- Cypermethrin

- Transfluthrin

This compound’s unique chemical structure and potent neurotoxic effects make it a valuable tool in both scientific research and practical applications in pest control.

Activité Biologique

Fenfluthrin is a synthetic pyrethroid insecticide known for its efficacy against a variety of pests, particularly in agricultural and public health contexts. As a member of the pyrethroid family, this compound operates primarily by targeting voltage-gated sodium channels (VGSCs) in insects, leading to paralysis and death. This article reviews the biological activity of this compound, focusing on its mechanisms of action, resistance issues, and relevant case studies.

This compound acts by binding to VGSCs in the nerve membranes of insects. This binding prolongs the opening of these channels, resulting in continuous nerve impulse transmission. The specific interactions can lead to hyperexcitation of the nervous system, ultimately causing paralysis.

Table 1: Comparison of Pyrethroid Mechanisms

| Pyrethroid | Mechanism of Action | Target Organism |

|---|---|---|

| This compound | Prolongs VGSC opening; leads to paralysis | Various insects |

| Deltamethrin | Similar mechanism; higher potency | Mosquitoes, flies |

| Permethrin | Binds to VGSCs; affects nerve signal transmission | Wide range of insects |

Biological Activity and Efficacy

Research has demonstrated that this compound exhibits high insecticidal activity against various pest species. In laboratory settings, it has shown effectiveness comparable to other pyrethroids like permethrin and deltamethrin.

Case Study: Resistance Mechanisms

A study examined the resistance patterns in Anopheles funestus, a malaria vector. The research found that this compound's effectiveness was significantly reduced in resistant strains due to metabolic detoxification mechanisms, particularly involving cytochrome P450 enzymes. This highlights the importance of understanding resistance mechanisms when deploying this compound in vector control programs .

Table 2: Efficacy of this compound Against Resistant Strains

| Strain Type | Efficacy (%) | Resistance Mechanism |

|---|---|---|

| Susceptible (FANG) | 90 | N/A |

| Resistant (FUMOZ-R) | 40 | P450-mediated detoxification |

Research Findings

- Voltage-Gated Sodium Channels : Research indicates that this compound selectively targets VGSCs, with variations in efficacy based on the genetic makeup of target insect populations. Specifically, studies have shown that certain mutations (e.g., L1014F) can confer resistance against this compound while maintaining susceptibility to other pyrethroids .

- Toxicity Studies : In toxicity assessments conducted on various insect models, this compound demonstrated a dose-dependent response. Higher concentrations resulted in increased mortality rates among treated populations .

- Synergistic Effects : The use of synergists such as piperonyl butoxide has been explored to enhance the efficacy of this compound against resistant strains. These studies suggest that combining this compound with specific inhibitors can restore its effectiveness by reducing metabolic resistance .

Propriétés

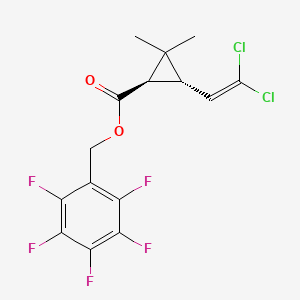

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2F5O2/c1-15(2)6(3-7(16)17)8(15)14(23)24-4-5-9(18)11(20)13(22)12(21)10(5)19/h3,6,8H,4H2,1-2H3/t6-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATDSXRLIUJOQN-SVRRBLITSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OCC2=C(C(=C(C(=C2F)F)F)F)F)C=C(Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H]1C(=O)OCC2=C(C(=C(C(=C2F)F)F)F)F)C=C(Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041972 | |

| Record name | Fenfluthrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75867-00-4, 67640-23-7, 67640-14-6 | |

| Record name | Fenfluthrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75867-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorobenzyl RS-trans-Permethrinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067640237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenfluthrin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075867004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenfluthrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-pentafluorobenzyl (1R-trans)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,5,6-pentafluorobenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENFLUTHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/416P10SE9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.